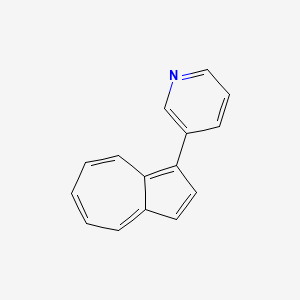
3-(Azulen-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azulen-1-yl)pyridine: is a compound that combines the azulene and pyridine moieties. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene acts as the electron donor and pyridine as the electron acceptor. The reaction conditions often involve the use of strong electrophilic reagents and solvents like ethanol .
Another method involves the use of pyranylium salts. The reaction of 4-(3-substituted azulen-1-yl)-2,6-diphenylpyranylium salts with ammonium acetate in boiling ethanol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azulen-1-yl)pyridine can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene moiety, it can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives of this compound, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-(Azulen-1-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Azulen-1-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s unique electronic properties make it suitable for use in optoelectronic applications, where it can participate in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulen-1-yl derivatives: Compounds like 4-(3-substituted azulen-1-yl)-2,6-diphenylpyridine share similar structural features and chemical properties.
Pyridine derivatives: Compounds such as 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates also exhibit similar reactivity and applications.
Uniqueness
3-(Azulen-1-yl)pyridine is unique due to the combination of the azulene and pyridine moieties, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials and as potential therapeutic agents .
Eigenschaften
CAS-Nummer |
921228-56-0 |
|---|---|
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-azulen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-12-8-9-15(14(12)7-3-1)13-6-4-10-16-11-13/h1-11H |
InChI-Schlüssel |
TZEDBNRWOQUJQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
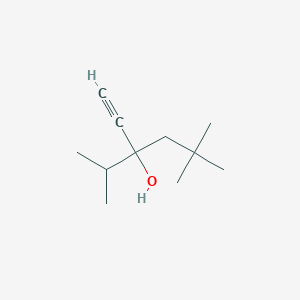
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
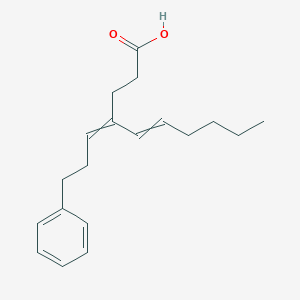

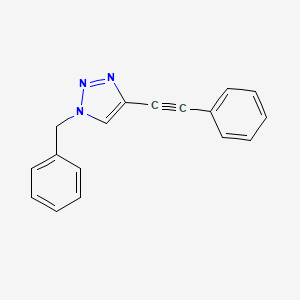
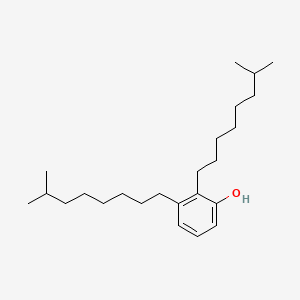
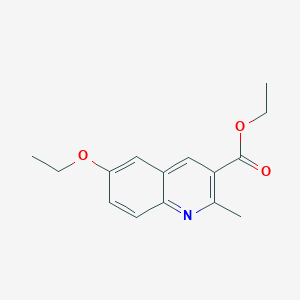
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
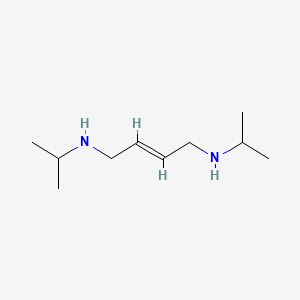
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
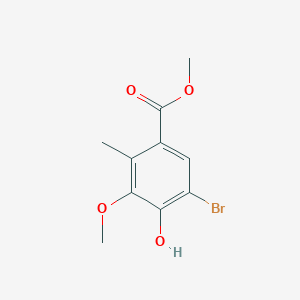
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
